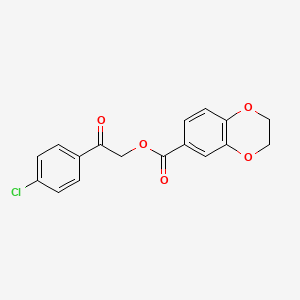
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide, also known as CPP-109, is a drug that is being studied for its potential use in the treatment of addiction and other neurological disorders. It is a derivative of the drug vigabatrin, which is used to treat epilepsy.
Mecanismo De Acción
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By increasing the levels of GABA, this compound is thought to reduce the reinforcing effects of drugs of abuse and decrease the risk of relapse.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can lead to a reduction in the reinforcing effects of drugs of abuse. It has also been shown to decrease the activity of the dopamine system, which is involved in reward processing and addiction. Additionally, this compound has been shown to have anti-convulsant effects, which may be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide in lab experiments is that it is a well-characterized drug with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that it has only been studied in preclinical models and has not yet been tested in humans. Additionally, the optimal dosing and administration of this compound for the treatment of addiction is not yet known.
Direcciones Futuras
There are several potential future directions for the study of 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide. One direction is to test its efficacy in human clinical trials for the treatment of addiction. Another direction is to explore its potential use in the treatment of other neurological disorders, such as epilepsy and anxiety disorders. Additionally, further research is needed to determine the optimal dosing and administration of this compound for the treatment of addiction.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide involves the reaction of cyclohexylamine with 2,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide has been studied for its potential use in the treatment of addiction, particularly addiction to cocaine and other stimulants. It works by inhibiting the enzyme GABA transaminase, which leads to an increase in the levels of the neurotransmitter GABA in the brain. This increase in GABA levels is thought to reduce the reinforcing effects of drugs of abuse and decrease the risk of relapse.
Propiedades
IUPAC Name |
2-cyclohexyl-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO/c15-11-6-7-13(12(16)9-11)17-14(18)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQUVUSLIWIPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-cyano-2-(2,3-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B5731785.png)
![5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5731789.png)
![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)
![1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5731809.png)

![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)



![3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5731859.png)

![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5731865.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5731868.png)
